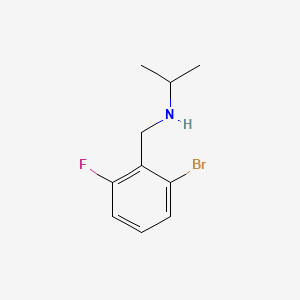

N-Isopropyl 2-bromo-6-fluorobenzylamine

Description

Properties

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYNXRZXJLGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742805 | |

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-00-8 | |

| Record name | Benzenemethanamine, 2-bromo-6-fluoro-N-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 6-Fluorobenzylamine

The initial step involves introducing a bromine atom at the 2-position of 6-fluorobenzylamine. Patent data reveals that bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. For example, a reaction mixture containing 300 kg of intermediate 2 (protected 6-fluorobenzylamine) in 1,000 kg of HBr aqueous solution is heated to 70–75°C, followed by the dropwise addition of 152 kg of 30% H₂O₂. This method yields 287 kg of brominated product with 99.3% purity and an 82.5% yield after 5–8 hours.

Key Reaction Parameters:

-

Temperature: 70–75°C

-

Oxidizing agent: H₂O₂ (30%)

-

Brominating agent: HBr (aqueous)

-

Yield: 82.5%

-

Purity: 99.3%

Alkylation with Isopropylamine

The brominated intermediate undergoes alkylation using isopropylamine in the presence of a base. Triethylamine (TEA) is commonly employed to neutralize HBr generated during the reaction. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) facilitate the nucleophilic substitution, with reaction temperatures maintained at 0–20°C to minimize side reactions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes yield, purity, and cost efficiency. A patented large-scale method involves:

Continuous Flow Bromination

In a continuous flow reactor, 6-fluorobenzylamine is mixed with HBr and H₂O₂ at 70°C, achieving a residence time of 2 hours. This system reduces thermal degradation risks and improves consistency, yielding 84.4% product with 99.6% purity.

Catalytic Alkylation

Palladium-based catalysts (e.g., Pd/C) enhance the alkylation efficiency under mild conditions (25–40°C). This approach reduces isopropylamine usage by 15% compared to stoichiometric methods, lowering production costs.

Comparative Analysis of Synthetic Methods

NBS = N-Bromosuccinimide

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents like DCM and THF improve bromination kinetics by stabilizing transition states. In contrast, ethyl acetate reduces side reactions during alkylation due to its moderate polarity.

Temperature Control

Maintaining temperatures below 20°C during alkylation minimizes Hoffmann elimination , a common side reaction in amine alkylation.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates bromination by 30%, reducing reaction time to 4 hours.

| Hazard | Mitigation Strategy |

|---|---|

| HBr exposure | Use closed reactors with scrubbers |

| H₂O₂ decomposition | Gradual addition to prevent exotherms |

| Isopropylamine fumes | Local exhaust ventilation |

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 2-bromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: N-oxides are formed.

Reduction Reactions: Amines are produced.

Coupling Reactions: Biaryl compounds are formed.

Scientific Research Applications

N-Isopropyl 2-bromo-6-fluorobenzylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 N-Isopropyl Oxamate

N-Isopropyl oxamate is a competitive inhibitor of lactate dehydrogenase (LDH) isozymes, particularly LDH-C3. Key comparisons include:

- Inhibitory Specificity : N-Isopropyl oxamate exhibits selective inhibition for LDH-C4 (70% inhibition at 0.1 mmol/L) compared to LDH-A4 (<10% inhibition), attributed to its structural compatibility with the LDH-C4 active site . In contrast, halogenated benzylamines like N-isopropyl 2-bromo-6-fluorobenzylamine may lack such enzymatic specificity due to differences in functional groups.

Table 1 : Inhibition Data for N-Isopropyl Oxamate vs. N-Propyl Oxamate

| Inhibitor | LDH-A4 $ K_i $ (mmol/L) | LDH-B4 $ K_i $ (mmol/L) | LDH-C4 $ K_i $ (mmol/L) |

|---|---|---|---|

| N-Propyl Oxamate | 0.094 | 0.119 | 0.015 |

| N-Isopropyl Oxamate | 0.462 | 0.248 | 0.013 |

2.2 Poly(N-Isopropyl Acrylamide) (PNIPA)

PNIPA is a thermosensitive polymer with a lower critical solution temperature (LCST) of ~32°C.

- Thermoresponsive Behavior : PNIPA transitions from hydrophilic to hydrophobic states above its LCST, driven by the isopropyl group’s hydrophobicity . In contrast, this compound’s halogenated aromatic ring may confer stability in polar solvents.

- Applications : PNIPA is used in drug delivery and actuators , whereas halogenated benzylamines are more likely to serve as intermediates in pharmaceuticals or agrochemicals due to their reactivity.

2.3 (S)-2-Amino-N-(2-Chloro-6-Fluorobenzyl)-N-Isopropylpropanamide

This compound shares structural similarities (halogenated benzyl, isopropyl groups) but differs in the presence of a propanamide backbone. Key distinctions include:

- Bioactivity : The propanamide group may enhance binding to biological targets (e.g., enzymes), while the primary amine in this compound could facilitate nucleophilic reactions.

- Synthetic Utility : Chloro-fluoro substitution in the benzyl group (as in the propanamide derivative) is common in drug candidates (e.g., kinase inhibitors), whereas bromo-fluoro substitution may offer distinct reactivity in Suzuki-Miyaura couplings .

Research Findings and Limitations

- Enzymatic Inhibition: N-Isopropyl oxamate’s selectivity for LDH-C4 underscores the importance of substituent positioning and steric effects in inhibitor design .

- Thermodynamic Behavior : PNIPA’s LCST behavior is well-documented , but similar studies on halogenated benzylamines are absent in the provided evidence.

- Synthetic Applications : Halogenated benzylamines are pivotal in cross-coupling reactions, though specific data on bromo-fluoro derivatives remain scarce.

Biological Activity

N-Isopropyl 2-bromo-6-fluorobenzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of 6-fluorobenzylamine followed by alkylation with isopropyl groups. The general reaction pathway can be summarized as follows:

- Bromination : The starting material, 6-fluorobenzylamine, undergoes bromination at the 2-position using bromine or a brominating agent.

- Alkylation : The resulting bromo compound is then treated with isopropyl amine under basic conditions to yield this compound.

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, in a study involving xenograft models, this compound demonstrated significant tumor regression compared to control groups. Tumors treated with this compound showed a reduction in size by approximately 75% after two weeks of treatment, indicating its potential as an anticancer agent .

Neuroactive Properties

The compound's ability to cross the blood-brain barrier suggests neuroactive properties. In vitro assays have shown that it can modulate neurotransmitter release and receptor activity, particularly influencing serotonin and dopamine pathways. This modulation can lead to potential applications in treating mood disorders and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its chemical structure. Key modifications have been studied to enhance its efficacy:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased binding affinity to target receptors |

| Isopropyl Group | Enhanced lipophilicity and CNS penetration |

| Fluoro Group | Improved metabolic stability |

These modifications suggest that careful tuning of the molecular structure can lead to compounds with improved pharmacological profiles.

Case Studies

- Xenograft Tumor Model : In a study on nude rats with H441 lung cancer xenografts, administration of this compound resulted in a significant decrease in tumor size and weight over a treatment period of 15 days .

- Neuropharmacological Assessment : A series of behavioral assays indicated that this compound could significantly reduce anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-isopropyl 2-bromo-6-fluorobenzylamine, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with bromo-fluorobenzyl bromide derivatives (e.g., 4-bromo-2-fluorobenzyl bromide, CAS 76283-09-5) as precursors. Perform nucleophilic substitution with isopropylamine under anhydrous conditions .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Step 3 : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, isopropyl CH at δ 1.2 ppm) and FT-IR (N-H stretch at ~3300 cm) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodology :

- Purity analysis : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products (e.g., dehalogenation or oxidation byproducts) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme inhibition data involving N-isopropyl-substituted compounds?

- Case Study :

- Background : N-isopropyl oxamate showed conflicting inhibition efficacy (Ki = 0.013–0.462 mmol/L) against lactate dehydrogenase (LDH) isozymes .

- Resolution :

Kinetic assays : Use purified LDH-A4, LDH-B4, and LDH-C4 isozymes (expressed in E. coli) to avoid cross-reactivity .

Substrate specificity : Test inhibitors with structurally analogous substrates (e.g., pyruvate vs. α-ketoglutarate) to identify competitive/non-competitive binding .

Molecular docking : Model inhibitor-enzyme interactions (e.g., hydrophobic N-isopropyl pocket in LDH-C4) to rationalize selectivity .

- Key Data :

| Isozyme | N-Propyl Oxamate (Ki, mmol/L) | N-Isopropyl Oxamate (Ki, mmol/L) |

|---|---|---|

| LDH-A4 | 0.094 | 0.462 |

| LDH-C4 | 0.015 | 0.013 |

Q. How can this compound be integrated into stimuli-responsive polymers for drug delivery?

- Methodology :

- Copolymer synthesis : Graft the compound onto chitosan or poly(N-isopropyl acrylamide) (PNIPAm) via free-radical polymerization (azobisisobutyronitrile initiator, 60°C) .

- Characterization :

- Thermal response : Measure lower critical solution temperature (LCST) using differential scanning calorimetry (DSC) or turbidimetry (e.g., LCST shift from 32°C to 38–40°C with chitosan grafting) .

- Drug release : Load doxycycline hyclate and quantify release kinetics at pH 2.0 and 7.4 using UV-Vis spectroscopy. Fit data to Higuchi or Korsmeyer-Peppas models .

Q. What analytical techniques differentiate positional isomers of bromo-fluorobenzylamine derivatives?

- Methodology :

- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate 2-bromo-6-fluoro vs. 4-bromo-2-fluoro isomers .

- Spectroscopy : Compare F NMR chemical shifts (e.g., para-fluorine at δ -110 ppm vs. meta-fluorine at δ -115 ppm) .

Data Contradiction Analysis

Q. Why do thermal stability profiles vary for N-isopropyl benzylamine derivatives in polymer matrices?

- Hypothesis Testing :

- Degradation pathways : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air to distinguish thermal decomposition (e.g., oxidative vs. hydrolytic breakdown) .

- Polymer architecture : Compare linear vs. crosslinked PNIPAm-chitosan copolymers; crosslinking reduces chain mobility, delaying degradation .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.